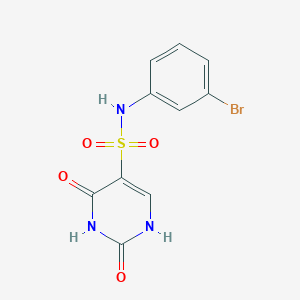

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Beschreibung

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core substituted with a hydroxy-oxo group at position 2 and 6, and a sulfonamide moiety linked to a 3-bromophenyl ring. The bromine atom at the 3-position of the phenyl ring introduces steric and electronic effects that may enhance binding affinity to biological targets compared to non-halogenated analogs .

Crystallographic data for closely related compounds (e.g., ) highlight the planar geometry of the dihydropyrimidine ring and the role of hydrogen bonding in stabilizing molecular conformations .

Eigenschaften

Molekularformel |

C10H8BrN3O4S |

|---|---|

Molekulargewicht |

346.16 g/mol |

IUPAC-Name |

N-(3-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C10H8BrN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |

InChI-Schlüssel |

MJNPFXBEEINLTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CNC(=O)NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Bromphenyl)-2-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-sulfonamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die anfängliche Bildung des Dihydropyrimidinrings, gefolgt von der Einführung der Bromphenyl- und Sulfonamidgruppen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, darunter kontinuierliche Durchflussreaktoren und automatisierte Synthese-Systeme. Diese Verfahren gewährleisten eine gleichbleibende Qualität und Skalierbarkeit, die für kommerzielle Anwendungen entscheidend sind.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(3-Bromphenyl)-2-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-sulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Ligand in biochemischen Assays.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, darunter Antikrebs- und antimikrobielle Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Bromphenyl)-2-Hydroxy-6-oxo-1,6-dihydropyrimidin-5-sulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet oder die Konformation des Enzyms verändert. Die an seinem Wirkmechanismus beteiligten Pfade können je nach spezifischer Anwendung und Ziel variieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is and it has a molecular weight of approximately 366.22 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide. For instance, derivatives of this compound have shown selective potency against several cancer cell lines:

| Cancer Type | Cell Line | GI Value (%) |

|---|---|---|

| Non-small cell lung cancer | 322M | 27.9 |

| Melanoma | UACC-62 | 30.3 |

| Renal cancer | TK-10 | 31.9 |

| Leukaemia | K-562 | 26.6 |

| Breast cancer | T-47D | 27.5 |

These findings indicate that increasing lipophilicity enhances the compound's activity against solid tumors, while increased hydrophilicity tends to decrease this activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. For example, a related sulfonamide showed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae ST147 .

Case Study: Anticancer Efficacy

A study conducted on the efficacy of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine derivatives revealed their potential as anticancer agents. The compounds were tested against multiple tumor types, demonstrating selective cytotoxicity and lower GI values compared to standard chemotherapeutics.

Case Study: Antimicrobial Resistance

In another investigation, the antimicrobial effectiveness of the compound was assessed against resistant strains of bacteria. The results indicated that derivatives of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine exhibited significant antibacterial activity, suggesting their potential as novel therapeutic agents in treating resistant infections .

Wirkmechanismus

The mechanism of action of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be contextualized against the following analogs:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on analogous compounds.

Crystallographic and Conformational Insights

Crystal structures of related compounds (e.g., ) reveal that the dihydropyrimidine core adopts a planar conformation stabilized by intramolecular hydrogen bonds between the hydroxy-oxo groups and sulfonamide nitrogen. The 3-bromophenyl substituent may induce slight torsional strain compared to smaller substituents, as seen in the 80.87° dihedral angle between the pyrimidine and phenyl rings in a brominated analog .

Biologische Aktivität

N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyrimidine core substituted with a bromophenyl group and a sulfonamide moiety. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with biological targets.

Anticancer Properties

Research has demonstrated that N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exhibits notable cytotoxic effects against various cancer cell lines. The compound has been tested for its growth inhibitory potential using the MTT assay.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | GI (%) | Reference |

|---|---|---|

| Non-small cell lung cancer (322M) | 27.9 | |

| Melanoma (UACC-62) | 30.3 | |

| Renal cancer (TK-10) | 31.9 | |

| Leukaemia (K-562) | 26.6 | |

| Breast cancer (T-47D) | 27.5 |

These results indicate that the compound's activity varies across different cancer types, with a preference for solid tumors.

The mechanism by which N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide exerts its anticancer effects involves the modulation of cellular pathways that regulate cell proliferation and apoptosis. It is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting key enzymes involved in tumor growth and survival.

Study on Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship of various pyrimidine derivatives highlighted that increasing lipophilicity correlates with enhanced activity against solid tumors. The presence of the bromophenyl group was found to significantly influence the compound's potency against specific cancer cell lines .

Comparative Analysis with Related Compounds

In comparative studies, N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide demonstrated superior efficacy compared to other derivatives lacking the bromophenyl substitution. For instance, derivatives without this substituent showed reduced cytotoxicity against the same panel of cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.